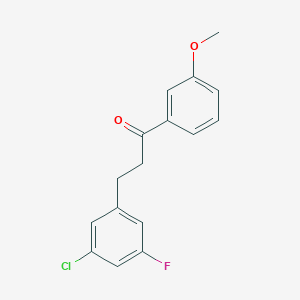
7-(3,4-dichlorophényl)-7-oxoheptanoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate is an organic compound characterized by the presence of a heptanoate ester group and a dichlorophenyl moiety
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Oxidation: Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the keto group in Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The dichlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(3,4-dichlorophenyl)-7-hydroxyheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Shares the dichlorophenyl moiety but differs in the functional groups attached.
3,4-Dichlorophenylhydrazine hydrochloride: Contains the same dichlorophenyl group but is a hydrazine derivative.
Uniqueness: Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate is unique due to its specific ester and keto functionalities, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
This comprehensive overview highlights the significance of Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate in various scientific and industrial contexts
Propriétés
IUPAC Name |
ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXULCKRRXRQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645691 |
Source


|
| Record name | Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-78-8 |
Source


|
| Record name | Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














